molecular formula C36H35ClF3N7O6 B1684508 Telotristat etiprate CAS No. 1137608-69-5

Telotristat etiprate

Katalognummer B1684508
CAS-Nummer: 1137608-69-5
Molekulargewicht: 754.2 g/mol
InChI-Schlüssel: XSFPZBUIBYMVEA-CELUQASASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Telotristat ethyl, also known as LX1032 or LX1606, is an orally bioavailable, tryptophan hydroxylase (TPH) inhibitor with potential antiserotonergic activity . It is a prodrug of telotristat, which is an inhibitor of tryptophan hydroxylase . It is used to treat carcinoid syndrome diarrhea in adults .


Molecular Structure Analysis

The molecular formula of Telotristat etiprate is C27H26ClF3N6O3 . The molecular weight of the free base (telotristat ethyl) is 575.0 .


Chemical Reactions Analysis

Telotristat etiprate is a prodrug form of telotristat, which is an inhibitor of tryptophan hydroxylase 1 (TPH1). It reduces levels of serotonin in mouse jejunum and blood but not brain . It inhibits increases in IL-1β and IL-6 levels, histological damage in the colon, and weight loss in a mouse model of trinitrobenzene sulfonic acid-induced colitis when administered at a dose of 200 mg/kg .


Physical And Chemical Properties Analysis

Telotristat etiprate is a solid substance . It has a molecular weight of 754.15 and a chemical formula of C27H26ClF3N6O3 .

Wissenschaftliche Forschungsanwendungen

Management of Metastatic Neuroendocrine Tumor and Carcinoid Syndrome Diarrhea

Telotristat Etiprate has been used in the management of well-differentiated metastatic neuroendocrine tumor and carcinoid syndrome diarrhea . It has been shown to effectively control the symptoms associated with these conditions .

Reduction of Serotonin Production

The drug has been found to effectively decrease serotonin production . This is significant because it provides a rationale to investigate this agent to mitigate serotonin-mediated complications in this patient population, especially cardiac valvular disease or mesenteric fibrosis .

Treatment of Carcinoid Syndrome

Telotristat Etiprate has been developed for the treatment of carcinoid syndrome . It has been shown to produce a statistically-significant and clinically-meaningful reduction in daily bowel movements .

Management of Patients with Carcinoid Syndrome Refractory to SSAs

The drug has been explored in the management of patients with carcinoid syndrome refractory to somatostatin analogues (SSAs) . The benefit of Telotristat Etiprate in this context has been confirmed in patient-reported outcomes .

Reduction of Daily Bowel Movements

Top-line results from the Phase 3 study show that patients who added Telotristat Etiprate to the standard of care at both the 250 mg and 500 mg doses experienced a statistically significant reduction from baseline compared to placebo in the average number of daily bowel movements over the 12-week study period .

Alleviation of Rheumatoid Arthritis

Research has suggested that Telotristat Etiprate may have potential applications in the treatment of rheumatoid arthritis . The exact mechanism of action in this context is still being explored .

Wirkmechanismus

Target of Action

Telotristat Etiprate primarily targets Tryptophan Hydroxylase (TPH) . TPH is an enzyme that mediates the rate-limiting step in serotonin biosynthesis . It converts tryptophan to 5-hydroxytryptophan, which is ultimately converted to serotonin .

Mode of Action

Telotristat Etiprate, a prodrug, is metabolized in the body to its active form, Telotristat . Telotristat acts as an inhibitor of Tryptophan Hydroxylase, effectively blocking the conversion of tryptophan to 5-hydroxytryptophan . This inhibits the synthesis of serotonin, thereby reducing its levels in the body .

Biochemical Pathways

The primary biochemical pathway affected by Telotristat Etiprate is the serotonin synthesis pathway . By inhibiting TPH, Telotristat Etiprate reduces the production of serotonin, a hormone that can cause severe diarrhea when overproduced . This is particularly relevant in the context of neuroendocrine tumors (NETs), which can secrete excessive serotonin into the bloodstream, leading to carcinoid syndrome .

Pharmacokinetics

Telotristat Etiprate is a prodrug that is converted in vivo to Telotristat . Peak plasma concentrations of Telotristat Etiprate and Telotristat are attained within 0.5–2 hours and 1–3 hours, respectively, after a single oral dose . Telotristat Etiprate should be administered orally 3 times daily with food .

Result of Action

The primary result of Telotristat Etiprate’s action is a significant reduction in the frequency of daily bowel movements in patients with carcinoid syndrome . By inhibiting serotonin synthesis, Telotristat Etiprate effectively controls the severe diarrhea associated with carcinoid syndrome .

Action Environment

The action of Telotristat Etiprate is influenced by the presence of carboxylesterases in the body, which hydrolyze the prodrug to its active form, Telotristat . Furthermore, the drug’s efficacy can be influenced by the patient’s diet, as it should be taken with food .

Safety and Hazards

Common adverse effects of Telotristat etiprate include nausea, headache, elevated liver enzymes, depression, peripheral edema, flatulence, decreased appetite, and fever . Severe side effects may include severe constipation and severe or worsening stomach pain . In clinical trials, some patients developed hypotension, hypokalaemia, myelodysplastic syndrome, febrile neutropenia or anaemia during treatment .

Zukünftige Richtungen

Telotristat ethyl has been approved for the treatment of inadequately controlled carcinoid syndrome symptoms in metastatic NET patients on SSA therapy . The associated decrease in urinary 5-hydroxyindoleacetic acid (u5-HIAA) provides evidence that telotristat ethyl effectively decreases serotonin production, and therefore, offers a rationale to investigate this agent to mitigate serotonin-mediated complications in this patient population, especially cardiac valvular disease or mesenteric fibrosis .

Eigenschaften

IUPAC Name

2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFPZBUIBYMVEA-CELUQASASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClF3N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telotristat etiprate

CAS RN

1137608-69-5
Record name Telotristat etiprate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137608695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-AMINO-6-[(1R)-1-[4-CHLORO-2-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-2,2,2-TRIFLUOROETHOXY]-4-PYRIMIDINYL]-, ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TELOTRISTAT ETIPRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T25U84H4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telotristat etiprate
Reactant of Route 2
Reactant of Route 2
Telotristat etiprate
Reactant of Route 3
Reactant of Route 3
Telotristat etiprate
Reactant of Route 4
Reactant of Route 4
Telotristat etiprate
Reactant of Route 5
Reactant of Route 5
Telotristat etiprate
Reactant of Route 6
Reactant of Route 6
Telotristat etiprate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.